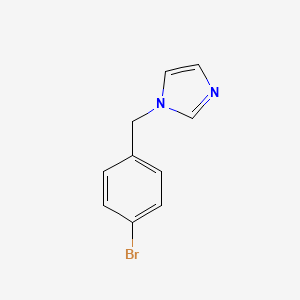

1-(4-bromobenzyl)-1H-imidazole

Description

Historical Context of Imidazole (B134444) Derivatives in Medicinal Chemistry

The story of imidazole in medicine is a rich narrative that dates back to the 19th century. Initially synthesized in 1858, the imidazole ring's therapeutic potential was not immediately recognized. conicet.gov.arontosight.ai It was the discovery of naturally occurring imidazoles like the amino acid histidine and the neurotransmitter histamine (B1213489) that sparked interest in their biological significance. ontosight.aimdpi.com This led to the exploration of synthetic imidazole derivatives, a pursuit that gained significant momentum in the 20th century. A pivotal moment in this history was the development of cimetidine, an imidazole-containing H2 receptor antagonist, which revolutionized the treatment of peptic ulcers. This success story solidified the status of the imidazole scaffold as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets. biosynth.com

Significance of the Imidazole Scaffold in Bioactive Compounds

The imidazole ring's prevalence in bioactive compounds is due to its unique physicochemical properties. biosynth.com Its two nitrogen atoms, one basic and one weakly acidic, allow it to act as both a proton donor and acceptor, facilitating key interactions with biological macromolecules like enzymes and receptors. This versatile nature enables imidazole-containing molecules to participate in a wide array of biological processes. The aromaticity of the ring and its ability to engage in hydrogen bonding and π-π stacking interactions further contribute to its binding affinity and specificity for various biological targets. biosynth.com Consequently, the imidazole scaffold is a core component in a vast number of pharmaceuticals with diverse therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antimicrobial agents. conicet.gov.ar

Current Research Landscape of 1-(4-Bromobenzyl)-1H-Imidazole and Related Analogues

Recent research has honed in on specific imidazole derivatives, including this compound, to explore their therapeutic potential. Studies have indicated that this compound and its analogues exhibit promising biological activities, particularly in the realms of antifungal and anticancer research.

The synthesis of this compound has been described through various methods, often involving the reaction of imidazole with 4-bromobenzyl halides. conicet.gov.ar Researchers have synthesized a variety of analogues by modifying the substituents on both the imidazole and the benzyl (B1604629) rings to investigate their structure-activity relationships (SAR). mdpi.comacs.org

Table 1: Selected Research Findings on this compound and Analogues

| Compound/Analogue | Biological Activity | Research Highlights |

| This compound | Antifungal | Showed activity against Candida species. nih.gov |

| This compound | Anticancer | Investigated for its potential to inhibit cancer cell growth. biosynth.com |

| 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | Synthesis | Synthesized via a copper-catalyzed reaction. acs.org |

| 2-((1-(4-Bromophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole | Antifungal | Synthesized and characterized for its antifungal properties. mdpi.com |

| 1-(4-((4-bromobenzyl)oxy)phenethyl)-1H-imidazole | Anticancer | Investigated as a heme oxygenase-1 (HO-1) inhibitor with cytotoxicity against MCF-7 breast cancer cells. mdpi.com |

These studies highlight the ongoing efforts to understand the therapeutic utility of this class of compounds. The presence of the bromobenzyl group is often explored for its potential to enhance biological activity through halogen bonding, a type of non-covalent interaction that can improve ligand-protein binding.

Research Gaps and Future Directions in this compound Studies

Despite the promising preliminary findings, the research on this compound is still in its nascent stages. Several key areas require further investigation to fully elucidate its potential.

A significant research gap is the lack of comprehensive in-vivo studies. While in-vitro experiments have demonstrated antifungal and anticancer activities, translating these findings into animal models is a crucial next step to assess efficacy and pharmacokinetic profiles.

Furthermore, the precise molecular mechanisms of action for many of its observed biological effects remain to be fully understood. For instance, while enzyme inhibition is suggested, the specific enzymes targeted by this compound and the nature of these interactions need to be identified and characterized in more detail.

Future research should also focus on:

Expansion of Analogue Libraries: Synthesizing a broader range of analogues with diverse substitutions will be critical for refining structure-activity relationships and optimizing potency and selectivity.

Advanced In-Vitro and In-Vivo Testing: Comprehensive testing against a wider panel of fungal pathogens and cancer cell lines, followed by well-designed animal studies, is necessary.

Target Identification and Validation: Utilizing techniques such as proteomics and molecular docking to identify and validate the specific biological targets of this compound.

Toxicology Studies: Thorough evaluation of the compound's safety profile is essential before it can be considered for any therapeutic application.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJSYLIOMLCYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388130 | |

| Record name | 1-(4-bromobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72459-46-2 | |

| Record name | 1-(4-bromobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Bromobenzyl 1h Imidazole

Established Synthesis Pathways of 1-(4-Bromobenzyl)-1H-Imidazole

The primary method for synthesizing this compound involves the direct alkylation of the imidazole (B134444) ring.

The most direct and widely used method for the synthesis of this compound is the N-alkylation of imidazole with 4-bromobenzyl halide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby activating it as a nucleophile. The deprotonated imidazole then attacks the electrophilic benzylic carbon of the 4-bromobenzyl halide, displacing the halide and forming the desired C-N bond.

Commonly used bases include alkali metal carbonates, such as potassium carbonate (K₂CO₃), and hydroxides. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetone (B3395972) and dimethylformamide (DMF) being frequently employed. For instance, reacting imidazole with ethyl chloroacetate (B1199739) in dry acetone with anhydrous potassium carbonate is a known method for producing N-substituted imidazole esters. nih.gov This general principle is directly applicable to the synthesis of this compound using 4-bromobenzyl chloride.

Table 1: Representative Conditions for N-Alkylation of Imidazole

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product Type |

| Imidazole | Ethylchloroacetate | K₂CO₃ | Dry Acetone | Reflux | Imidazole ester |

| Imidazole | 4-Bromobenzyl Chloride | K₂CO₃ / NaH | DMF / Acetone | Varies | This compound |

Note: This table represents generalized conditions based on standard N-alkylation procedures for imidazoles.

Related Imidazole Synthesis Approaches

While direct alkylation is specific to this compound, several fundamental reactions are employed to synthesize the core imidazole ring, which can then be further modified. These methods are crucial for creating a diverse range of imidazole derivatives.

The Debus–Radziszewski reaction is a classic and commercially significant method for synthesizing imidazoles. scribd.com It is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.orgslideshare.net The reaction proceeds in two main stages: first, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. scribd.comhandwiki.org This intermediate then condenses with an aldehyde to form the imidazole ring. scribd.comhandwiki.org

A key modification of this reaction involves replacing one equivalent of ammonia with a primary amine, which allows for the synthesis of N-substituted imidazoles. wikipedia.orghandwiki.org Although this method often suffers from poor yields and side reactions, various modifications using different catalysts and conditions have been developed to improve its efficiency. ijprajournal.com

Modern synthetic chemistry often utilizes transition-metal catalysis for the efficient formation of heterocyclic rings. Palladium-catalyzed reactions are particularly powerful for creating C–N bonds. bohrium.com In the context of imidazole synthesis, this can be achieved through an intramolecular cyclization. A suitably designed acyclic precursor, containing both the necessary nitrogen and carbon atoms, can undergo a palladium-catalyzed intramolecular amination to form the imidazole ring. nih.gov This strategy offers a high degree of control and can be used to produce various di-, tri-, and tetra-substituted imidazoles through cascade reactions. bohrium.com The process is valuable for constructing complex imidazole-containing scaffolds. acs.orgbeilstein-journals.org

An unconventional approach to synthesizing 1,2,4-trisubstituted-(1H)-imidazoles involves a copper- and iodine-catalyzed reaction between chalcones and benzylamines. acs.orgacs.org This method is notable for its unusual cleavage of the α,β-unsaturated C–C bond in the chalcone (B49325). acs.orgacs.org The reaction is catalyzed by a system of copper(II) triflate (Cu(OTf)₂) and iodine (I₂). acs.orgnih.gov During the transformation, the β-portion of the chalcone is eliminated, and the remaining fragments rearrange and condense with the benzylamine (B48309) to form the imidazole ring. acs.orgacs.org This method tolerates a wide range of functional groups on both the chalcone and benzylamine, providing access to diverse imidazole derivatives in moderate to good yields. acs.org

Table 2: Optimized Conditions for Cu(OTf)₂/I₂-Catalyzed Imidazole Synthesis acs.org

| Catalyst Loading (Cu(OTf)₂) | Additive Loading (I₂) | Temperature | Atmosphere | Yield |

| 10 mol % | 20 mol % | 70 °C | Air | Good |

| 10 mol % | 20 mol % | 50 °C | Air | 60% |

| 10 mol % | 50 mol % | 70 °C | Air | 38% |

| 10 mol % | 20 mol % | 70 °C | Argon | Low |

One-pot syntheses are highly efficient as they allow for the formation of complex products from simple starting materials in a single reaction vessel, minimizing purification steps and reducing waste. researchgate.net Several one-pot methods for synthesizing substituted imidazoles have been developed. These often involve the multi-component condensation of an aldehyde, a 1,2-dicarbonyl compound (like benzil), primary amines, and ammonium (B1175870) acetate (B1210297). researchgate.net

These reactions can be promoted under various conditions, including solvent-free heating or using ultrasound irradiation in the presence of catalysts like nano-copper ferrite. researchgate.netasianpubs.org Such methods are valued for their simplicity, high yields, and often environmentally friendly conditions. asianpubs.org For example, a facile one-pot synthesis of benzyl-substituted imidazole derivatives can be achieved by heating benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate together under solvent-free conditions at approximately 70 °C. asianpubs.org

Denitrogenative transformation of 5-amino-1,2,3-triazoles

A modern approach to the synthesis of 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. This method provides an efficient route to functionalized imidazoles through the ring transformation of readily available triazole precursors. While a specific example for the direct synthesis of this compound via this method is not extensively documented in peer-reviewed literature, the general mechanism allows for a proposed synthetic pathway.

The process typically begins with the synthesis of a suitable 5-amino-1,2,3-triazole precursor. For the synthesis of this compound, a plausible precursor would be 5-amino-1-(4-bromobenzyl)-1,2,3-triazole. This intermediate can be synthesized through the reaction of 4-bromobenzyl azide (B81097) with a suitable cyano-containing compound in the presence of a base.

Upon treatment with an acid, the 5-amino-1,2,3-triazole undergoes a series of transformations including intramolecular cyclization, ring-opening of the triazole, and extrusion of molecular nitrogen (N₂). This denitrogenation step is key to the transformation and results in the formation of a carbene intermediate, which then rearranges to form the more stable imidazole ring. This methodology offers a unique route for the construction of the imidazole core. organic-chemistry.orgmdpi.com

Derivatization and Functionalization Strategies of this compound

The structure of this compound features two primary sites for further chemical modification: the bromophenyl moiety and the imidazole ring itself. These sites allow for a wide range of derivatization and functionalization reactions.

Substitution Reactions on the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or vinyl substituents at the 4-position of the benzyl (B1604629) group. semanticscholar.orgresearchgate.netyoutube.comnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl derivatives. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgnih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a key transformation for the synthesis of N-aryl and N-heteroaryl derivatives. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryls, Alkylarenes |

| Heck | Alkene | Pd(OAc)₂, PdCl₂/PPh₃ | Substituted Alkenes |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Diaryl/Alkyl Alkynes |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/BINAP, XPhos | Aryl Amines |

Modifications of the Imidazole Nitrogen and Carbon Atoms

The imidazole ring of this compound offers several positions for modification. The lone pair of electrons on the N3 nitrogen atom allows for quaternization reactions, while the acidic proton at the C2 position can be removed to generate a nucleophilic species.

N-Alkylation/Quaternization: The N3 nitrogen can react with alkyl halides or other electrophiles to form imidazolium (B1220033) salts. These salts are important as ionic liquids and precursors to N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.net

C2-Lithiation: The C2 proton of the imidazole ring is the most acidic and can be deprotonated using a strong base, such as n-butyllithium, to form a 2-lithioimidazole species. This organolithium intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce substituents at the C2 position. nsf.govmdpi.com

Formation of Fused Heterocyclic Systems Containing the this compound Core

The this compound core can be used as a building block for the synthesis of more complex, fused heterocyclic systems. This often involves introducing appropriate functional groups onto the imidazole ring that can participate in subsequent intramolecular cyclization reactions.

A common strategy involves the synthesis of imidazo[1,2-a]pyridines. While a direct synthesis from this compound is not explicitly detailed, a plausible route would involve the initial synthesis of a 2-amino-1-(4-bromobenzyl)-1H-imidazole intermediate. This intermediate could then undergo a condensation reaction with an α-haloketone, followed by intramolecular cyclization to yield the fused imidazo[1,2-a]pyridine (B132010) system. The synthesis of imidazo[1,2-a]pyridines is a well-established area of research with numerous methodologies available. organic-chemistry.orgchemrxiv.orgresearchgate.netsemanticscholar.orgrsc.org

Mechanistic Investigations of this compound Synthesis

The most common and straightforward synthesis of this compound involves the N-alkylation of imidazole with 4-bromobenzyl bromide. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

In this mechanism, the imidazole acts as the nucleophile, with the lone pair of electrons on one of its nitrogen atoms attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. This concerted step involves the simultaneous formation of the new C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group. The reaction is typically carried out in the presence of a base to deprotonate the resulting imidazolium salt and regenerate the neutral product. The regioselectivity of the N-alkylation of unsymmetrical imidazoles can be influenced by steric and electronic factors, as well as the reaction conditions. otago.ac.nzbeilstein-journals.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For the synthesis of this compound and its derivatives, several green approaches can be considered.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. mdpi.comniscpr.res.in

Alternative Energy Sources: Microwave irradiation can be used as an alternative energy source to conventional heating. Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions. The use of microwave irradiation in the synthesis of polysubstituted imidazoles has been demonstrated. nih.gov

Solvent-Free Conditions: Performing reactions under solvent-free conditions is a highly desirable green chemistry approach as it eliminates solvent waste. One-pot, solvent-free syntheses of imidazole derivatives have been developed. asianpubs.org

| Green Approach | Example/Methodology | Advantages |

|---|---|---|

| Greener Solvents | Reactions in water or ethanol | Reduced toxicity and environmental impact |

| Efficient Catalysis | Use of nano aluminum nitride or other reusable catalysts | Lower catalyst loading, recyclability, reduced waste |

| Alternative Energy | Microwave-assisted synthesis | Faster reaction times, higher yields, energy efficiency |

| Solvent-Free Reactions | One-pot synthesis without a solvent medium | Elimination of solvent waste, simplified workup |

Biological Activities and Pharmacological Potential of 1 4 Bromobenzyl 1h Imidazole

Antimicrobial Activity

No published studies were found that investigated the antimicrobial activity of 1-(4-bromobenzyl)-1H-imidazole.

Antibacterial Efficacy

There is no available data on the efficacy of this compound against bacterial strains.

No research findings have been published regarding the activity of this compound against Gram-positive bacteria.

No research findings have been published regarding the activity of this compound against Gram-negative bacteria.

The mechanism of antibacterial action for this compound has not been elucidated, as no studies on its antibacterial properties have been reported.

Antifungal Efficacy

There is no available data on the efficacy of this compound against fungal strains.

No research findings have been published regarding the activity of this compound against Candida species.

Mechanisms of Action

The biological activity of this compound and related imidazole (B134444) compounds is rooted in their ability to interact with various molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of target proteins, leading to a range of biological effects.

One of the key mechanisms of action is enzyme inhibition. biosynth.com For instance, this compound has been shown to bind to the active site of certain enzymes, thereby inhibiting their activity. biosynth.com This inhibitory action is a critical aspect of its therapeutic potential. Some studies suggest that its ability to form a triazolium ring might be responsible for inhibiting the enzymatic activity of catechol oxidase. biosynth.com

Antiviral Activity

The imidazole scaffold is a key component in many compounds with antiviral properties. ontosight.ai Research has shown that imidazole derivatives can exhibit antiviral activity against a range of viruses. researchgate.netnih.gov For example, some imidazole compounds have been investigated for their ability to inhibit HIV-1 integrase, a crucial enzyme for viral replication. In one study, an imidazole derivative demonstrated significant inhibition of this enzyme. Furthermore, certain 1-hydroxy-2-(2-hydroxyphenyl)imidazole derivatives have shown promise against vaccinia virus. researchgate.net While direct studies on the antiviral activity of this compound are not extensively detailed, the known antiviral properties of the broader imidazole class suggest its potential in this area. ontosight.ainih.gov

Antiparasitic Activity

Imidazole-containing compounds have been a significant focus in the development of antiparasitic agents. rsc.org They have shown activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netrsc.org Studies on triarylimidazole derivatives have demonstrated their potential as trypanocidal agents. researchgate.net For instance, the derivative 2'-(4-bromophenyl)-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-ol showed moderate activity against T. cruzi. researchgate.net Although specific data on the antiparasitic activity of this compound is limited, the proven efficacy of structurally similar compounds highlights its potential as a lead for new antiparasitic drugs. rsc.org

Anticancer Activity and Cytotoxicity

The anticancer potential of this compound and its derivatives has been a subject of considerable research. biosynth.comresearchgate.netnih.gov These compounds have demonstrated cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

Inhibition of Cancer Cell Proliferation

Several studies have highlighted the ability of imidazole derivatives to inhibit the proliferation of cancer cells. nih.gov For example, this compound has been shown to inhibit the growth of prostate cancer cells and has also been effective against leukemia cells. biosynth.com The antiproliferative activity is a key indicator of a compound's potential as an anticancer agent. nih.gov The cytotoxic effects of some imidazole derivatives have been observed in various cancer cell lines, including those of the breast, colon, and lung. researchgate.net

Table 1: Cytotoxic Activity of Related Imidazole Derivatives

| Cell Line | Compound Type | IC50 (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | 10 | |

| HepG2 (Liver Cancer) | 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | 15 | |

| A549 (Lung Cancer) | 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | 12 | |

| MCF-7 (Breast Cancer) | Compound 5a (imidazole-based) | 47.36 ± 6.8 | nih.govmdpi.com |

| K562 (Leukemia) | 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole | Not specified | researchgate.net |

| HCT-15 (Colon Cancer) | 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole | Not specified | researchgate.net |

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. nih.gov Imidazole derivatives have been shown to induce apoptosis in cancer cells, contributing to their anticancer effects. The induction of apoptosis can occur through various cellular pathways. nih.govmdpi.com The mechanism is believed to involve the disruption of microtubule assembly, which leads to cell cycle arrest and ultimately apoptosis. The ability of a compound to trigger this process is a significant advantage in cancer therapy as it can lead to the selective destruction of tumor cells. nih.gov

Targeting Specific Cancer Pathways (e.g., alkylating activity)

The anticancer activity of this compound may also be attributed to its ability to target specific cancer pathways. nih.gov One such proposed mechanism is its potential alkylating activity. ontosight.ai Alkylating agents are a class of chemotherapy drugs that work by adding an alkyl group to DNA, which can disrupt DNA replication and trigger cell death. The chemical structure of this compound suggests it could have such properties, making it a candidate for targeting rapidly dividing cancer cells. ontosight.ai

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in pharmaceutical research. While direct studies on the anti-inflammatory activity of this compound are limited in publicly available literature, research on closely related derivatives provides significant insights into the potential of this chemical scaffold.

For instance, a study on N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles revealed that the derivative containing a 4-bromobenzyl moiety exhibited anti-inflammatory properties. Specifically, the compound N1-(4-bromobenzyl)-2-methyl-4-nitro-1H-imidazole (referred to as 3b in the study) showed faintly less significant anti-inflammatory activity at certain concentrations compared to a standard drug. This suggests that the 1-(4-bromobenzyl)imidazole core can contribute to anti-inflammatory effects.

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain, making them important targets for anti-inflammatory drugs. While there is no direct evidence of this compound inhibiting the COX-2 enzyme, studies on structurally similar compounds are informative.

Research into 1,2-diphenylbenzimidazoles has identified derivatives with significant COX-2 inhibitory activity. For example, the compound 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole demonstrated notable inhibition of the COX-2 enzyme. google.comnih.gov This finding highlights that the presence of a bromophenyl group, a feature shared with this compound, can be favorable for interaction with the COX-2 active site. Molecular docking studies on other imidazole derivatives have further substantiated the potential for this class of compounds to bind to and inhibit the COX-2 receptor. nih.gov

Beyond COX-2, the anti-inflammatory effects of drugs can be exerted through the modulation of other inflammatory mediators, such as nitric oxide (NO) and various pro-inflammatory cytokines. Derivatives of this compound have shown potential in this area.

In studies involving 1,2-diphenylbenzimidazole (B1360257) derivatives, compounds such as N-(4-(2-(4-bromophenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide were found to diminish the in vitro production of nitric oxide. google.comnih.gov Furthermore, research on 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a 1,2,3-triazole moiety linked to a 4-bromobenzyl group has demonstrated the ability to reduce LPS-induced NO production and decrease the transcription levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in microglial cells. pharmascholars.com

Other Pharmacological Activities

The therapeutic potential of this compound and its derivatives extends beyond anti-inflammatory actions to include analgesic, antitubercular, and enzyme-inhibiting properties.

Tuberculosis remains a major global health issue, and the development of new antitubercular agents is critical. Imidazole derivatives have been explored for their potential to combat Mycobacterium tuberculosis. nih.gov

Research on 2-(benzylthio)-1H-benzo[d]imidazoles, which are structurally related to the compound of interest, has identified molecules with in vitro inhibitory activity against the growth of M. tuberculosis. Specifically, the derivative 2-((4-bromobenzyl)thio)-1H-benzo[d]imidazole was synthesized and evaluated in these studies. scielo.br While this compound is a benzimidazole (B57391), the presence of the 4-bromobenzylthio group suggests that this moiety can be incorporated into structures with antitubercular potential.

Aldosterone (B195564) synthase (CYP11B2) is a crucial enzyme in the biosynthesis of aldosterone, a hormone implicated in various cardiovascular diseases. Inhibiting this enzyme is a promising therapeutic strategy.

N-benzyl imidazole derivatives have been identified as potent and selective inhibitors of aldosterone synthase. google.com A patent for these derivatives specifically lists methyl 3-[1-(4-bromobenzyl)-1H-imidazol-5-yl]propanoate as a preferred compound. google.com This indicates that the this compound scaffold is a key component for achieving aldosterone synthase inhibition. Further studies on 1-benzyl-1H-imidazoles have led to the identification of potent inhibitors of CYP11B2, underscoring the importance of this structural class in designing new treatments for aldosterone-related conditions. nih.gov

Heme Oxygenase-1 (HO-1) Inhibition

Heme oxygenase-1 (HO-1) is an inducible enzyme that plays a crucial role in cellular defense against oxidative stress. However, its overexpression in cancer cells has been linked to tumor progression and resistance to therapy. Consequently, the development of HO-1 inhibitors is a promising strategy in oncology.

This compound and its derivatives have been investigated as potential HO-1 inhibitors. These compounds typically feature an imidazole moiety that coordinates with the heme iron in the active site of the enzyme, and a hydrophobic portion that interacts with a hydrophobic region of the protein. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the linker connecting these two parts, as well as the nature of the hydrophobic group, significantly influence the inhibitory potency and selectivity for HO-1 over its isoform, HO-2. nih.govroyalsocietypublishing.org For instance, some derivatives have demonstrated IC₅₀ values in the micromolar range, indicating potent inhibition. nih.gov The substitution of a 4-bromobenzyl group in the molecular structure has been shown to contribute to the inhibitory activity against the HO-1 enzyme. acs.org

| Compound | HO-1 IC₅₀ (µM) | HO-2 IC₅₀ (µM) | Selectivity (HO-2/HO-1) |

|---|---|---|---|

| 7o | 1.2 | 11.19 | 9 |

| 7p | 8.0 | 24.71 | 3 |

Anti-HIV Activity

The global health challenge posed by the human immunodeficiency virus (HIV) necessitates the continuous search for novel therapeutic agents. Imidazole-based compounds have shown potential as anti-HIV agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). bohrium.com

Research into this compound and related structures has explored their ability to inhibit HIV-1 replication. Some derivatives have been synthesized and evaluated for their activity against the HIV-1 integrase, a crucial enzyme for viral replication. nih.gov While some analogs displayed moderate inhibitory activity, further optimization is required to enhance their potency and therapeutic window. nih.gov The introduction of a 4-bromobenzyl group is one of the synthetic strategies being explored to develop imidazole-based compounds with improved anti-HIV activity. bohrium.com

| Compound | HIV-1 IN Inhibition (%) at 100 µM | Antiviral Inhibition (%) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|---|

| 11a | >50 | 33-45 | >200 |

| 11b | >50 | 33-45 | 158.4 |

| 11g | >50 | 33-45 | >200 |

| 11h | >50 | 33-45 | 50.4 |

Antiepileptic Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Imidazole derivatives have been investigated for their potential as antiepileptic agents.

The core structure of certain anticonvulsant drugs includes a hydrophobic aryl binding site, a hydrogen bonding domain, and an electron donor system. semanticscholar.org The this compound scaffold possesses features that align with this pharmacophore model, suggesting its potential for anticonvulsant activity. Studies on related imidazole and triazole derivatives have shown promising results in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. semanticscholar.orgsrce.hr

Antidiabetic Activity

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia. One therapeutic approach involves the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion.

Derivatives of this compound have been explored for their potential antidiabetic properties. For instance, a conjugate of a 1-(4-bromobenzyl)-1H-1,2,3-triazole with a quinoline-1,3,4-oxadiazole moiety has been synthesized and evaluated for its inhibitory effects on α-glucosidase and α-amylase. nih.gov This hybrid molecule demonstrated notable α-glucosidase inhibition, suggesting that the 4-bromobenzyl group can be incorporated into molecular designs targeting diabetes. nih.gov

Biological Evaluation Methodologies

The assessment of the biological activities of this compound and its derivatives relies on a combination of in vitro and in vivo techniques.

In vitro Assays

Cell Viability Assays: To determine the cytotoxicity of the compounds, various cell viability assays are employed. These assays, such as the MTT or XTT assay, measure the metabolic activity of cells and provide an indication of cell death or proliferation inhibition. This is a crucial first step to establish a therapeutic window for any potential drug candidate. nih.gov

Antimicrobial Susceptibility Testing: The antimicrobial properties of these compounds are often evaluated using methods like the broth microdilution method. This technique determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism. bohrium.com

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes like HO-1 and HIV-1 integrase is measured using dedicated enzymatic assays. For HO-1, the assay typically measures the production of bilirubin (B190676) or carbon monoxide, the products of heme degradation. nih.govroyalsocietypublishing.org For HIV-1 integrase, assays often measure the inhibition of the strand transfer step of the integration process. nih.gov

In vivo Models

While specific in vivo studies focusing solely on this compound are not extensively detailed in the provided context, the evaluation of related compounds provides insight into potential methodologies. For anticonvulsant activity, standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice are commonly used to assess efficacy. srce.hr For anticancer studies, xenograft models, where human tumor cells are implanted into immunocompromised mice, are often utilized to evaluate the in vivo antitumor effects of lead compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Bromobenzyl 1h Imidazole Derivatives

Influence of Bromine Substitution on Biological Activity

The presence and position of a halogen atom, such as bromine, on the benzyl (B1604629) ring of imidazole (B134444) derivatives can significantly influence their biological activity. The bromine atom at the para-position (position 4) of the benzyl ring in 1-(4-bromobenzyl)-1H-imidazole is a key feature that impacts its interaction with biological targets.

Research on substituted imidazole and benzimidazole (B57391) derivatives has shown that halogen substituents often enhance antimicrobial potency. jopir.inimedpub.com This enhancement is frequently attributed to increased lipophilicity, which can improve the compound's ability to penetrate cell membranes of pathogens. jopir.in In a series of 2-substituted-4,5-diphenyl-1H-imidazoles, halogen-containing derivatives were noted for their biological activities. Furthermore, studies on other heterocyclic compounds, such as 1,3,4-oxadiazoles, have demonstrated that a 4-bromophenyl group can contribute to significant antibacterial and antifungal activities. nih.gov The electronic properties of the bromine atom, being an electron-withdrawing group, can also alter the charge distribution of the entire molecule, thereby influencing its binding affinity to target enzymes or receptors. For instance, in the study of benzimidazole derivatives, a bromo-substituted compound showed notable antibacterial and antifungal activity. ekb.eg

The table below summarizes the effect of substituents, including bromine, on the antimicrobial activity of related heterocyclic structures.

| Compound Scaffold | Substituent at Para-position | Observed Biological Activity |

| Benzimidazole | Bromine | Good antibacterial and antifungal activity ekb.eg |

| 1,3,4-Oxadiazole | 4-Bromophenylamino | Moderate to good antimicrobial activity nih.gov |

| Imidazole | Chloro, Nitro | Potent antimicrobial activity imedpub.com |

This table is generated based on findings from related heterocyclic structures to illustrate the general influence of halogen substitutions.

Impact of Benzyl Moiety Modifications on Potency and Selectivity

Modifications to the benzyl moiety, beyond the bromine substitution, are a cornerstone of SAR studies to fine-tune the potency and selectivity of these compounds. The benzyl group acts as a crucial linker and its structure, size, and electronic properties can dictate the molecule's orientation and interaction within a biological target's binding site.

Studies on related imidazole-containing structures have revealed important SAR trends:

Ring Substitution: Altering the substitution pattern on the benzyl ring can lead to significant changes in activity. For example, in a series of Raf inhibitors, moving substituents on a benzyl-like moiety led to variations in inhibitory concentrations. nih.gov Research on YC-1 analogs showed that introducing fluoro or cyano groups at the ortho position of the benzyl ring resulted in better inhibitory activity, while other substitutions were less effective. nih.gov

Linker Modification: The methylene (B1212753) bridge connecting the imidazole and the bromophenyl ring is critical. Studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which have a similar benzyl-like linkage, showed that modifying the benzylic carbon by replacing a methyl group with hydrogen, hydroxyl, or carbonyl groups significantly impacts adrenoceptor affinity and selectivity. nih.gov

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new binding interactions. For instance, replacing a phenyl ring with a thiophene (B33073) or benzofuran (B130515) in a series of CYP121 inhibitors resulted in compounds with high affinity and activity. nih.gov

These findings underscore that the benzyl portion of the molecule is not merely a spacer but an active participant in molecular recognition, where even subtle changes can have profound effects on the compound's pharmacological profile.

Role of Imidazole Ring Substituents on Pharmacological Effects

The imidazole ring is a vital pharmacophore in many biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzymes. chemijournal.comresearchgate.net Introducing substituents onto the imidazole ring of this compound analogues is a key strategy for modulating their pharmacological effects.

SAR studies have shown that the nature and position of these substituents are critical:

Position C-2: Substitutions at the C-2 position are known to significantly influence target specificity and binding affinity. jopir.in For example, in a series of neuropeptide Y-1 receptor antagonists based on a benzimidazole core, substitutions at the 2-position were pivotal for activity. nih.gov

Positions C-4 and C-5: Modifications at the C-4 and C-5 positions often affect the pharmacokinetic properties of the compounds. jopir.in Large, bulky groups at these positions can sterically hinder the binding to the target site. In some cases, specific substitutions can enhance activity; for instance, 2-substituted-4, 5-diphenyl-1H-imidazoles have shown significant anti-inflammatory activity. ekb.eg

Position N-1: The substituent at the N-1 position, which is the 4-bromobenzyl group in the parent compound, is crucial for anchoring the molecule in the binding pocket and impacts metabolic stability. jopir.innih.gov

The electronic nature of the substituents also plays a role. Electron-donating groups can increase the basicity of the imidazole nitrogen, potentially enhancing its ability to form hydrogen bonds, while electron-withdrawing groups can facilitate charge-transfer interactions.

Stereochemical Considerations in this compound Analogues

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. When a chiral center is present in analogues of this compound, the different enantiomers can exhibit distinct pharmacological profiles, including differences in potency, efficacy, and selectivity.

A relevant example is the study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analogue where the benzylic carbon is a stereocenter. Research on its optical isomers revealed that:

The S-(+)-isomer possessed greater binding affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov

The R-(-)-isomer acted as an antagonist at α2A-adrenoceptors, while the S-(+)-isomer showed agonist activity. nih.gov

This demonstrates that the three-dimensional arrangement of the atoms is critical for proper orientation within the receptor's binding site. One enantiomer may fit optimally, leading to a strong and effective interaction (agonist activity), while the other may bind in a non-productive orientation, potentially blocking the active site without eliciting a response (antagonist activity) or binding with much lower affinity. Therefore, for any analogue of this compound that contains a stereocenter, the separation and individual evaluation of the enantiomers are essential steps in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. slideshare.net

For imidazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their biological effects. researchgate.netnih.gov

Descriptor Selection: A typical QSAR study involves calculating a wide range of descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. researchgate.net Statistical methods are then used to select the descriptors that are most highly correlated with the biological activity.

Model Development: Using the selected descriptors, a mathematical model is built. Studies on imidazole derivatives as farnesyltransferase inhibitors have shown that descriptors related to the volume, shape, and polarity of the molecules are important for their activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated to ensure its reliability. For a series of imidazole derivatives with antifungal activity, a developed QSAR model was shown to be statistically significant, allowing for the prediction of activity for new compounds. researchgate.net

A 3D-QSAR study on imidazole-1-carboxylates identified steric effects as the dominant factor affecting activity. pku.edu.cn Similarly, a QSAR study on imidazole derivatives as ORL1 receptor antagonists found that activity correlated significantly with parameters like density, surface tension, and partition coefficient (LogP). researchgate.net These models provide valuable insights that help medicinal chemists to rationally design new this compound derivatives with improved potency and desired properties.

Computational and Theoretical Studies of 1 4 Bromobenzyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed understanding of the electronic structure and properties of molecules. These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, which are crucial for characterizing a compound and predicting its reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For imidazole (B134444) derivatives, DFT calculations are instrumental in determining optimized geometries, electronic properties, and chemical reactivity descriptors.

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Determine Thermodynamic Properties: Calculate properties such as entropy, enthalpy, heat capacity, and Gibbs free energy at different temperatures.

Investigate Chemical Reactivity: Use conceptual DFT to calculate global reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index. These parameters help in understanding the molecule's stability and reactivity.

A hypothetical DFT study on 1-(4-bromobenzyl)-1H-imidazole would likely focus on the influence of the 4-bromobenzyl substituent on the electronic properties of the imidazole ring and how this affects its potential interactions.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental insights into its chemical behavior. Key aspects of this analysis for this compound would include the examination of its frontier molecular orbitals (FMOs) and the generation of a molecular electrostatic potential (MEP) map.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For imidazole derivatives, the HOMO is often distributed over the imidazole ring and any electron-rich substituents, while the LUMO is typically located on the imidazole ring and electron-withdrawing groups.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites. Red regions on the MEP map indicate areas of high electron density (nucleophilic) and are prone to electrophilic attack, while blue regions indicate areas of low electron density (electrophilic) and are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring would be expected to be electron-rich (red), making them potential sites for hydrogen bonding and coordination with metal ions.

| Parameter | Description | Anticipated Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |

| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |

| MEP Maxima/Minima | Regions of highest and lowest electrostatic potential | Identifies sites for electrophilic and nucleophilic attack |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of binding modes and affinities of small molecules to biological targets.

Ligand-Protein Interactions

For this compound, molecular docking simulations can be used to explore its potential interactions with various protein targets. The imidazole moiety is a common feature in many biologically active molecules and is known to participate in various types of interactions, including:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.

Pi-Pi Stacking: The aromatic imidazole and bromophenyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The benzyl (B1604629) and bromophenyl groups can form hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom.

Studies on structurally similar imidazole derivatives have demonstrated their ability to bind to the active sites of various enzymes through a network of these interactions. For example, in a study of imidazole-containing chalcones as EGFR kinase inhibitors, the imidazole moiety was found to form crucial hydrogen bonds within the active site nih.gov.

Prediction of Inhibitory Activity against Biological Targets

By predicting the binding affinity (often expressed as a docking score or binding energy), molecular docking can help in prioritizing compounds for synthesis and biological testing. A lower binding energy generally indicates a more stable protein-ligand complex and a higher potential for inhibitory activity.

While specific docking studies for this compound are not prevalent, research on related compounds suggests potential biological targets. For instance, a study on 1-(4-biphenylylmethyl)-1H-imidazole derivatives identified them as potent inhibitors of CYP121, an essential enzyme in Mycobacterium tuberculosis nih.govnih.gov. This suggests that this compound could also be investigated for its antimycobacterial activity by docking it into the active site of CYP121. Other potential targets for imidazole-containing compounds include various kinases, cytochrome P450 enzymes, and metalloenzymes.

| Potential Target | Key Interacting Residues (Hypothetical) | Predicted Binding Interactions |

|---|---|---|

| Cytochrome P450 Enzymes (e.g., CYP121) | Heme iron, Phenylalanine, Leucine, Alanine | Coordination to heme, Pi-pi stacking, Hydrophobic interactions |

| Kinases (e.g., EGFR) | Lysine, Cysteine, Methionine, Leucine | Hydrogen bonding, Hydrophobic interactions |

| Aromatase (CYP19A1) | Heme iron, Phenylalanine, Isoleucine, Tryptophan | Coordination to heme, Pi-pi stacking, Hydrophobic interactions |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes, flexibility, and stability of a protein-ligand complex.

For this compound, MD simulations would typically be performed after molecular docking to:

Assess the Stability of the Docked Pose: MD simulations can verify whether the binding mode predicted by docking is stable over a period of time (typically nanoseconds to microseconds). The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to assess stability.

Refine the Binding Pose: The flexibility of both the ligand and the protein during the simulation can lead to a more accurate representation of the binding interactions.

Calculate Binding Free Energies: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Analyze Water-Mediated Interactions: MD simulations explicitly include solvent molecules, allowing for the study of the role of water in mediating ligand-protein interactions.

In studies of other imidazole and benzimidazole (B57391) derivatives, MD simulations have been crucial in confirming the stability of the ligand within the active site and in providing a more detailed understanding of the key interactions that contribute to the binding affinity nih.govnih.gov. A 100 ns MD simulation, for instance, can provide valuable information on the dynamic behavior of the this compound-protein complex.

Toxicity Prediction and in silico Toxicology

In silico toxicology models are vital for flagging potential liabilities early in the drug discovery pipeline, thereby minimizing animal testing and development costs. nih.gov These models predict a range of toxicological endpoints based on the chemical structure of the compound. For this compound, several key toxicity endpoints have been predicted using platforms like pkCSM. nih.govsemanticscholar.org

Key toxicity predictions include:

AMES Toxicity: This predicts the mutagenic potential of a compound. This compound is predicted to be non-mutagenic. researchgate.net

hERG I Inhibition: Inhibition of the hERG potassium channel is linked to cardiotoxicity. frontiersin.orgmdpi.comnih.gov The compound is predicted to be a potential inhibitor of the hERG channel, which is a common finding for imidazole-containing structures and warrants further experimental investigation. youtube.com

Hepatotoxicity: This model predicts the potential for the compound to cause drug-induced liver injury. This compound is predicted to be non-hepatotoxic.

Skin Sensitisation: The model predicts the likelihood of the compound causing an allergic skin reaction. The prediction for this compound is negative.

Oral Rat Acute Toxicity (LD50): This provides an estimate of the lethal dose in rats. The predicted value for this compound falls into Class 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals, indicating it is toxic if swallowed.

Minnow Toxicity: This ecotoxicity parameter predicts the lethal concentration for fathead minnows over 96 hours. The predicted value suggests the compound could be toxic to aquatic life. researchgate.net

| Toxicity Endpoint | Prediction | Interpretation |

|---|---|---|

| AMES Toxicity | Negative | Unlikely to be mutagenic |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity; requires experimental validation |

| Hepatotoxicity | Negative | Unlikely to cause liver injury |

| Skin Sensitisation | Negative | Unlikely to be a skin sensitizer |

| Oral Rat Acute Toxicity (LD50) | 2.55 mol/kg | Toxic if swallowed (GHS Category 3) |

| Minnow Toxicity (log mM) | -0.65 | Potentially toxic to aquatic life |

Analytical Methodologies for 1 4 Bromobenzyl 1h Imidazole and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 1-(4-bromobenzyl)-1H-imidazole. They provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its analogues. Both ¹H-NMR and ¹³C-NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

¹H-NMR Spectroscopy In the ¹H-NMR spectrum of this compound derivatives, characteristic signals are observed for the protons of the imidazole (B134444) ring and the 4-bromobenzyl group. The protons on the imidazole ring typically appear as distinct singlets or multiplets in the aromatic region of the spectrum. The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group generally produce a singlet, while the protons of the bromophenyl ring exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets.

¹³C-NMR Spectroscopy The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the imidazole ring and the bromobenzyl moiety are indicative of their electronic environment. For instance, the carbon atom attached to the bromine atom shows a characteristic shift, and the carbons of the imidazole ring appear in the expected aromatic region.

Detailed NMR data for derivatives such as 4-(4-bromophenyl)-5-methyl-1H-imidazole and 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole have been reported, confirming the assignments of the core structures. rsc.orgrsc.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Derivatives of this compound

| Compound | Technique | Solvent | Chemical Shift (δ) ppm |

|---|---|---|---|

| 4-(4-bromophenyl)-5-methyl-1H-imidazole rsc.org | ¹H-NMR (500 MHz) | MeOD | 7.63 (s, 1H), 7.57-7.56 (m, 2H), 7.51-7.49 (m, 2H), 2.41 (s, 3H) |

| ¹³C-NMR (125 MHz) | MeOD | 133.8 | |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole rsc.org | ¹H-NMR (400 MHz) | DMSO-d₆ | 7.25-7.70 (m, 12H), 8.11 (d, 2H, J = 8.4 Hz), 12.86 (br, 1H) |

| ¹³C-NMR (100 MHz) | DMSO-d₆ | 127.1, 127.6, 128.8, 129.3, 129.4, 129.8, 131.9, 135.3, 145.3 |

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The infrared spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound and its derivatives include:

C-H stretching vibrations: Aromatic C-H stretches from the imidazole and phenyl rings are typically observed above 3000 cm⁻¹.

C=N and C=C stretching vibrations: These are characteristic of the imidazole ring and are found in the 1600-1450 cm⁻¹ region. rsc.org

C-N stretching vibrations: These appear in the fingerprint region, typically between 1350 cm⁻¹ and 1000 cm⁻¹.

C-Br stretching vibration: A distinct band for the carbon-bromine bond is expected in the lower frequency region of the spectrum, generally between 600-500 cm⁻¹.

For example, the FT-IR spectrum of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole shows characteristic peaks at 3432, 3055, 1602, 1488, 1070, and 834 cm⁻¹. rsc.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Various ionization techniques can be employed for its analysis.

Electron Ionization (EI-MS): This technique can provide information about the molecular ion and characteristic fragmentation patterns, which can be used for structural elucidation. rsc.org

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is particularly useful for confirming the molecular weight by observing the protonated molecule [M+H]⁺. rsc.orgumich.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula with high confidence. rsc.orgrsc.org This is crucial for distinguishing between compounds with the same nominal mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of these compounds.

Table 2: High-Resolution Mass Spectrometry Data for a Derivative

| Compound | Technique | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 4-(4-bromophenyl)-5-methyl-1H-imidazole rsc.org | HRMS | [M+H]⁺ | Not specified | Not specified |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The imidazole ring and the bromobenzyl group are both chromophores that absorb light in the UV region. The spectrum of this compound is expected to show characteristic absorption maxima (λmax) resulting from π → π* electronic transitions within the aromatic systems. The basic imidazole structure is known to have a characteristic absorption peak around 209 nm. researchgate.netnist.gov The presence of the bromobenzyl substituent is likely to cause a bathochromic (red) shift and potentially introduce additional absorption bands.

Chromatographic Techniques

Chromatographic methods are primarily used to separate this compound from impurities, reaction starting materials, or other components in a mixture, as well as to assess its purity.

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. nih.gov It is an essential tool in synthetic chemistry for:

Monitoring reaction progress: TLC allows chemists to track the consumption of starting materials and the formation of the desired product over time. rsc.org

Assessing compound purity: The presence of a single spot on the TLC plate under various solvent systems is a good indicator of the purity of the compound.

Optimizing purification conditions: It is used to determine the appropriate solvent system for purification by column chromatography. silicycle.com

In a typical TLC analysis, a solution of the compound is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. The separated spots are visualized under UV light (typically at 254 nm), where the UV-active compound will appear as a dark spot against a fluorescent background. silicycle.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of imidazole derivatives due to its high resolution and sensitivity. gdut.edu.cnresearchgate.net It is widely used for separating components from a mixture, identifying individual compounds, and quantifying their concentrations. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of analyses. researchgate.net

In a typical RP-HPLC setup for analyzing this compound derivatives, a nonpolar stationary phase, such as a C8 or C18 column, is used. researchgate.netresearchgate.net The mobile phase is a mixture of a polar organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. researchgate.netresearchgate.net The composition of the mobile phase can be adjusted to optimize the separation of the target analyte from impurities. researchgate.net For instance, a mobile phase consisting of methanol and a potassium phosphate (B84403) buffer (e.g., 70:30, v/v) adjusted to an acidic pH has been successfully used for separating various imidazole-based compounds. researchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the imidazole derivatives exhibit maximum absorbance, often in the range of 220-300 nm. researchgate.netresearchgate.netresearchgate.net The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification, while the peak area is proportional to the concentration of the compound. The method's sensitivity is indicated by the limit of detection (LOD), which can be in the sub-microgram per milliliter (µg/mL) range for many imidazole derivatives. researchgate.netresearchgate.net

Table 1: Example HPLC Chromatographic Conditions for Imidazole Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) | researchgate.net |

| Mobile Phase | Methanol : 0.025 M KH2PO4 (70:30, v/v), pH 3.20 | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 300 nm | researchgate.net |

| Internal Standard | Sulfamethoxazole (SMX) | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is another powerful technique for the analysis of imidazole derivatives. gdut.edu.cnresearchgate.net It is particularly suitable for volatile and thermally stable compounds. Due to the polarity of some imidazole compounds, derivatization may be necessary to increase their volatility and improve chromatographic performance. gdut.edu.cn For example, isobutyl chloroformate can be used as a derivatizing agent. gdut.edu.cn

In a GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, typically helium or nitrogen) through a capillary column. gdut.edu.cnresearchgate.net The column contains a stationary phase, such as a polysiloxane-based polymer, which separates the components of the mixture based on their boiling points and interactions with the phase. researchgate.net

The temperature of the column is carefully controlled using a temperature program, where the temperature is increased over time to elute compounds with different boiling points. gdut.edu.cn For instance, a program might start at 70°C, ramp up to 280°C, and then hold at that temperature to ensure all components have eluted. gdut.edu.cn The separated components are then detected by an FID, which is sensitive to organic compounds, or by an MS, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. gdut.edu.cnnih.gov

Table 2: Typical GC-MS Operating Parameters for Imidazole-like Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Capillary column (e.g., 15 m × 0.32 mm i.d., 0.25µm film thickness) | researchgate.net |

| Carrier Gas | Helium or Nitrogen | gdut.edu.cnresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | gdut.edu.cnresearchgate.net |

| Injector Temp. | 280°C | gdut.edu.cn |

| Oven Program | Start 70°C (1 min), ramp to 280°C, hold for 3 min | gdut.edu.cn |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | gdut.edu.cnresearchgate.net |

| MS Electron Energy | 70 eV | gdut.edu.cn |

X-ray Crystallography (SC-XRD)

The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected. nih.gov The arrangement of atoms in the crystal lattice causes the X-rays to diffract in a specific pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is determined. mdpi.com

For imidazole derivatives, SC-XRD can confirm the substitution pattern on the imidazole and benzyl rings and reveal intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing. nih.gov For example, the crystal structure of a related compound, 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, was determined to understand its molecular geometry and supramolecular assembly. nih.gov The molecule was found to adopt a trans configuration with respect to the azo double bond, and the crystal packing was stabilized by N—H⋯O hydrogen bonds. nih.gov

Table 3: Illustrative Crystallographic Data for a Bromophenyl-Imidazole Derivative

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C23H19BrN4O2 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Unit Cell Dimensions | a = 7.78 Å, b = 10.34 Å, c = 14.17 Å | nih.gov |

| Bond Length (N=N) | 1.274 (3) Å | nih.gov |

| Hydrogen Bond (D-H···A) | N1—H1···O1 | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. This analysis is critical for verifying the empirical formula of a newly synthesized derivative of this compound.

The procedure involves combusting a small, precisely weighed amount of the sample at a high temperature. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and quantified. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed chemical formula. A close agreement between the "found" and "calculated" values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. For instance, in the characterization of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, elemental analysis was used to confirm its composition. mdpi.com

Table 4: Example of Elemental Analysis Data

| Element | Calculated (%) for C15H12N6 | Found (%) | Source |

|---|---|---|---|

| Carbon (C) | 65.21 | Not specified in abstract | mdpi.com |

| Hydrogen (H) | 4.38 | Not specified in abstract | mdpi.com |

| Nitrogen (N) | 30.42 | Not specified in abstract | mdpi.com |

Applications of 1 4 Bromobenzyl 1h Imidazole in Drug Discovery and Development

Intermediate in Pharmaceutical Synthesis

1-(4-bromobenzyl)-1H-imidazole is a key building block in the synthesis of more complex molecules with potential therapeutic value. Its structure allows for further chemical modifications, particularly at the bromine-substituted phenyl ring, enabling the creation of diverse chemical libraries for drug screening.

A notable example of its use is in the synthesis of potential antimycobacterial agents. In the development of inhibitors for CYP121, an essential enzyme in Mycobacterium tuberculosis, this compound was synthesized as a precursor molecule. The synthesis involves reacting imidazole (B134444) with 1-bromo-4-(bromomethyl)benzene in the presence of a base like sodium hydride. This intermediate then undergoes further reactions, such as Suzuki coupling, where the bromo group is replaced with other aromatic moieties to generate a library of derivatives for structure-activity relationship (SAR) studies. This strategic use as an intermediate allows researchers to systematically explore how different chemical groups attached to the benzyl (B1604629) ring affect the compound's ability to inhibit the target enzyme. Imidazole-containing compounds are frequently used as intermediates in the preparation of antifungal and antibacterial agents. nbinno.comgoogle.com

Scaffold for Novel Therapeutic Agents

The imidazole core is a well-established scaffold for developing new drugs across various therapeutic areas, including cancer, microbial infections, and inflammation. biomedpharmajournal.orgnih.govdovepress.com The this compound structure, in particular, has been utilized as a foundational framework for creating novel therapeutic candidates. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a range of new compounds.

Derivatives synthesized from this scaffold have shown significant potential as treatments for tuberculosis. By modifying the bromophenyl group, researchers have developed potent inhibitors of Mycobacterium tuberculosis. The imidazole moiety itself is essential for activity, as it coordinates with the heme iron in the active site of the target enzyme, while the substituted benzyl portion occupies other pockets, influencing binding affinity and specificity. The versatility of the imidazole scaffold is also evident in the development of compounds with anticancer and broad-spectrum antimicrobial activities. researchgate.netrsc.orgnih.gov

Table 1: Therapeutic Areas for Imidazole-Based Scaffolds

| Therapeutic Area | Target/Mechanism Example | Reference |

|---|---|---|

| Anticancer | Tubulin Polymerization Inhibition, Aurora Kinase Inhibition, Apoptosis Induction | dovepress.comrsc.orgnih.gov |

| Antimicrobial | Enzyme Inhibition (e.g., CYP51), Cell Membrane Disruption | researchgate.netnano-ntp.com |

| Antifungal | Lanosterol 14α-demethylase Inhibition (Ergosterol Biosynthesis) | nano-ntp.comnih.gov |

| Antitubercular | CYP121 Inhibition |

| Anti-inflammatory | Inhibition of Inflammatory Mediators | ekb.eg |

Development of Specific Enzyme Inhibitors

A primary application of this compound in drug discovery is in the rational design of specific enzyme inhibitors. The imidazole ring is a known bioisostere for histidine and can coordinate with metal ions in enzyme active sites, a feature exploited in designing inhibitors for metalloenzymes like cytochrome P450s.

Research into new treatments for tuberculosis has successfully used this compound to develop potent inhibitors of CYP121, a cytochrome P450 enzyme essential for the survival of Mycobacterium tuberculosis. Starting with this compound, a series of derivatives were synthesized and tested for their inhibitory activity. The most potent compounds blocked the enzyme's function and subsequently inhibited the growth of the bacteria. For example, a derivative featuring a methoxynaphthalene moiety in place of the bromophenyl group showed particularly high affinity for the enzyme. These studies demonstrate how the this compound framework can be systematically optimized to produce highly specific and potent enzyme inhibitors.

Table 2: Inhibition of M. bovis BCG by CYP121 Inhibitor Derived from this compound Scaffold

| Compound | Modification on Scaffold | MIC₅₀ (µM) |

|---|---|---|

| I:47 (Hit Compound) | Biphenyl group replaces bromophenyl | 1.56 |

| II:12 | Naphthalene group replaces bromophenyl | 0.78 |

| II:13 | Methoxynaphthalene group replaces bromophenyl | 0.39 |

Data sourced from studies on Mycobacterium bovis BCG, a commonly used surrogate for M. tuberculosis.

Probes in Biochemical Assays